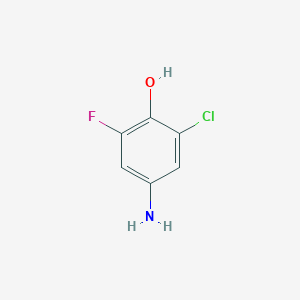

4-Amino-2-chloro-6-fluorophenol

Vue d'ensemble

Description

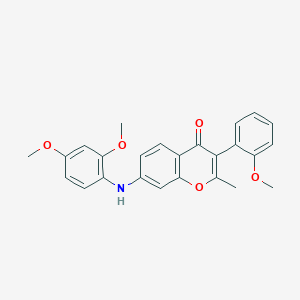

4-Amino-2-chloro-6-fluorophenol is a chemical compound that is part of a broader class of compounds known as aminophenols. These compounds are characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. The specific compound also contains chlorine and fluorine substituents on the benzene ring, which can significantly affect its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related aminophenol derivatives has been explored in various studies. For instance, the electrophilic amination of 4-fluorophenol with diazenes has been reported to result in the complete removal of the fluorine atom and the introduction of a chlorine atom, suggesting a potential synthetic route for compounds like 4-amino-2-chloro-6-fluorophenol . Additionally, the synthesis of Schiff bases from 4-chloro-2-aminophenol has been achieved, which could provide insights into the synthetic methodologies applicable to the compound of interest .

Molecular Structure Analysis

The molecular structure of aminophenol derivatives is crucial for their chemical behavior. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been determined using single-crystal X-ray diffraction, revealing an intramolecular N–H…O hydrogen bond . This type of analysis is essential for understanding the molecular geometry and potential intermolecular interactions of 4-amino-2-chloro-6-fluorophenol.

Chemical Reactions Analysis

The reactivity of aminophenol derivatives can be influenced by the presence of substituents on the benzene ring. The study of electrophilic amination of 4-fluorophenol indicates that the fluorine atom can be replaced, which may lead to various chemical transformations . Schiff base formation is another reaction that 4-chloro-2-aminophenol undergoes, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminophenol derivatives are determined by their molecular structure. Schiff bases of 4-chloro-2-aminophenol have been characterized by spectroscopic techniques, and their melting points have been related to the presence of intramolecular hydrogen bonding . The solubility and optical transparency of fluorine-containing polyimides based on aminophenol derivatives have also been studied, indicating that the introduction of fluorine can enhance these properties . These findings could be extrapolated to predict the properties of 4-amino-2-chloro-6-fluorophenol.

Applications De Recherche Scientifique

Applications in Electrophilic Amination

Bombek et al. (2004) explored the electrophilic amination of fluorophenol derivatives, emphasizing the complete removal of the fluorine atom and introduction of chlorine in the process. This reaction pathway is significant for understanding the chemical behavior and potential applications of compounds like 4-Amino-2-chloro-6-fluorophenol in organic synthesis and the development of new chemical entities (Bombek, Požgan, Kočevar, & Polanc, 2004).

Role in Synthesis of Biologically Active Molecules

Holla, Bhat, and Shetty (2003) discussed the significance of 4-fluorophenyl groups, similar to the structure of 4-Amino-2-chloro-6-fluorophenol, as pharmacophores in synthesizing new biologically active molecules. Their research highlights the compound's potential as a precursor or building block in creating substances with antimicrobial properties (Holla, Bhat, & Shetty, 2003).

Involvement in Intermolecular Interactions Studies

Shukla et al. (2014) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, with structures similar to 4-Amino-2-chloro-6-fluorophenol. The study provided insights into intermolecular interactions like C–H⋯π and lp⋯π, underscoring the compound's relevance in understanding molecular interactions and designing interaction-based applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Exploration in Quantum Chemical Studies

Satheeshkumar et al. (2017) conducted quantum chemical studies on chloro- and fluoro-phenyl derivatives, akin to 4-Amino-2-chloro-6-fluorophenol. The research aimed to understand the molecular geometry, chemical reactivity, and electronic properties of such compounds, highlighting their potential in advanced material science and molecular electronics (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).

Applications in Environmental and Material Sciences

Goskonda, Catallo, and Junk (2002) examined the sonochemical degradation of organic pollutants, including fluorophenol derivatives. The study's findings on mineralization rates and byproduct formation are vital for environmental remediation technologies and understanding the environmental fate of compounds similar to 4-Amino-2-chloro-6-fluorophenol (Goskonda, Catallo, & Junk, 2002).

Contribution to Radiopharmaceutical Synthesis

Ross, Ermert, and Coenen (2011) discussed the synthesis of fluorophenol, a compound structurally related to 4-Amino-2-chloro-6-fluorophenol, emphasizing its role as a synthon in creating complex radiopharmaceuticals. The research underscores the importance of such compounds in medical imaging and diagnosis (Ross, Ermert, & Coenen, 2011).

Propriétés

IUPAC Name |

4-amino-2-chloro-6-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEODCIJNJZOHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-6-fluorophenol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)

![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519027.png)

![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2519032.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519036.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)